2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20121339
InChI: InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9,14,19H,10H2
SMILES:
Molecular Formula: C15H13F3O2
Molecular Weight: 282.26 g/mol

2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol

CAS No.:

Cat. No.: VC20121339

Molecular Formula: C15H13F3O2

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol -

Specification

Molecular Formula C15H13F3O2
Molecular Weight 282.26 g/mol
IUPAC Name 2,2,2-trifluoro-1-(2-phenylmethoxyphenyl)ethanol
Standard InChI InChI=1S/C15H13F3O2/c16-15(17,18)14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9,14,19H,10H2
Standard InChI Key DOTUQLQTJHCTJA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C(C(F)(F)F)O

Introduction

Molecular Structure and Physicochemical Properties

The molecular formula of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol is C₁₅H₁₃F₃O₂, with a molecular weight of 282.26 g/mol. The compound’s structure features a benzyl alcohol core substituted at the alpha position with a trifluoromethyl group (-CF₃) and at the ortho position with a benzyloxy group (-OCH₂C₆H₅). This arrangement creates a sterically hindered environment while introducing strong electron-withdrawing (trifluoromethyl) and lipophilic (benzyloxy) effects.

Key Structural Features:

  • Trifluoromethyl Group: The -CF₃ group significantly alters the compound’s electronic profile, increasing its electrophilicity and stability against metabolic degradation .

  • Benzyloxy Group: The -OCH₂C₆H₅ moiety enhances lipophilicity, improving membrane permeability and bioavailability.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₃F₃O₂
Molecular Weight282.26 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)

Synthesis Methods

The synthesis of 2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions, leveraging protective group strategies and fluorination techniques. Industrial-scale synthesis often employs continuous flow reactors to optimize yield and minimize by-products.

Representative Synthetic Pathway:

  • Benzylation: Protection of the hydroxyl group in benzyl alcohol using benzyl bromide under basic conditions.

  • Trifluoromethylation: Introduction of the -CF₃ group via radical trifluoromethylation or nucleophilic substitution with trifluoromethylating reagents (e.g., Ruppert-Prakash reagent).

  • Deprotection: Selective removal of protective groups to yield the final product.

Table 2: Industrial Synthesis Parameters

ParameterConditionSource
Reactor TypeContinuous flow reactor
CatalystNot specified
YieldNot reported

Applications in Stereoselective Glycosylation

Recent advancements in carbohydrate chemistry have highlighted the role of trifluoromethylated benzyl groups in enhancing 1,2-cis-selectivity during glycosylation reactions. In a landmark study, substitution of benzyl groups in glucosyl imidate donors with trifluoromethylbenzyl groups resulted in a 14:1 to 34:1 α/β selectivity ratio when activated with TMS-I and triphenylphosphine oxide (TPPO) .

Mechanistic Insights:

  • Electronic Effects: The electron-withdrawing -CF₃ group stabilizes oxocarbenium ion intermediates, favoring associative pathways that lead to 1,2-cis products .

  • Steric Effects: Bulky 3,5-bis-trifluoromethylbenzyl groups further restrict rotational freedom, enhancing stereocontrol .

Table 3: Stereoselectivity in Glycosylation Reactions

DonorAcceptorα/β RatioSource
Bn-protected glucosyl TCAIN-Cbz-3-aminopropanol13:1
CF₃Bn-protected glucosyl TCAISame acceptor23:1
3,5-bis-CF₃Bn-protected PTFAI3-azidopropanol34:1

Industrial and Academic Research Trends

In academia, this compound is utilized to develop novel glycosylation protocols and probe reaction mechanisms . Industrially, it serves as a precursor for:

  • Pharmaceutical Intermediates: Synthesis of fluorinated drug candidates with improved metabolic stability.

  • Materials Science: Fabrication of fluorinated polymers with enhanced thermal and chemical resistance.

Comparative Analysis with Related Compounds

Table 4: Comparison with alpha-(Trifluoromethyl)benzyl Alcohol

Property2-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcoholalpha-(Trifluoromethyl)benzyl Alcohol
Molecular FormulaC₁₅H₁₃F₃O₂C₈H₇F₃O
Molecular Weight282.26 g/mol176.14 g/mol
Key Functional Groups-CF₃, -OCH₂C₆H₅-CF₃
ApplicationsGlycosylation, drug synthesisSolvent, intermediate
BioavailabilityHigh (lipophilic)Moderate

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